![molecular formula C13H17NO3 B12521166 3-(But-3-enoyl)-1-ethyl-3-azabicyclo[3.2.1]octane-2,7-dione CAS No. 821306-63-2](/img/structure/B12521166.png)
3-(But-3-enoyl)-1-ethyl-3-azabicyclo[3.2.1]octane-2,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(But-3-enoyl)-1-ethyl-3-azabicyclo[3.2.1]octane-2,7-dione is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the azabicyclo family, which is known for its diverse biological activities and applications in various fields of science and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(But-3-enoyl)-1-ethyl-3-azabicyclo[3.2.1]octane-2,7-dione typically involves multiple steps, starting from simpler organic molecules. One common method involves the double Michael addition to cyclic dienones, which allows for the formation of the bicyclic core . This reaction proceeds with high yields and offers control over the stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve the use of strong alkali and alcohol to generate intermediate compounds, followed by hydrolysis reactions to obtain the final product in high yield . These methods are designed to be scalable and efficient, ensuring the availability of the compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(But-3-enoyl)-1-ethyl-3-azabicyclo[3.2.1]octane-2,7-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like hydrogen gas or metal hydrides for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or alcohols, while reduction reactions may yield alkanes or alkenes.
Applications De Recherche Scientifique
3-(But-3-enoyl)-1-ethyl-3-azabicyclo[3.2.1]octane-2,7-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a model compound for studying the behavior of bicyclic structures in biological systems.
Medicine: It has potential therapeutic applications due to its unique structure and biological activity.
Industry: It is used in the production of various materials and chemicals
Mécanisme D'action
The mechanism of action of 3-(But-3-enoyl)-1-ethyl-3-azabicyclo[3.2.1]octane-2,7-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.2.1]octane: A simpler bicyclic compound with similar structural features.
Bicyclo[3.3.1]nonane: Another bicyclic compound with a different ring size and structure
Uniqueness
3-(But-3-enoyl)-1-ethyl-3-azabicyclo[3.2.1]octane-2,7-dione is unique due to its specific functional groups and the presence of the azabicyclo core. This gives it distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
821306-63-2 |
|---|---|
Formule moléculaire |
C13H17NO3 |
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
3-but-3-enoyl-1-ethyl-3-azabicyclo[3.2.1]octane-2,7-dione |
InChI |
InChI=1S/C13H17NO3/c1-3-5-11(16)14-8-9-6-10(15)13(4-2,7-9)12(14)17/h3,9H,1,4-8H2,2H3 |
Clé InChI |
HXOJYIBTCWRSAS-UHFFFAOYSA-N |
SMILES canonique |
CCC12CC(CC1=O)CN(C2=O)C(=O)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


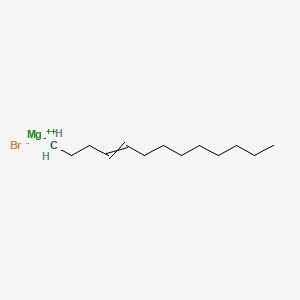
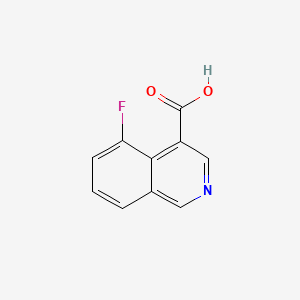
![N-[4-(2-methylpropyl)phenyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B12521105.png)
![Pyrazolo[1,5-b][1,2,4]triazine, 7-(1,1-dimethylethyl)-2,3-dimethyl-](/img/structure/B12521107.png)

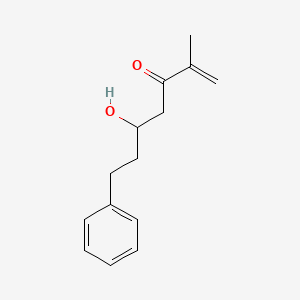
![2-[1-(3,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-3,5-dimethyl-1H-pyrrole](/img/structure/B12521137.png)
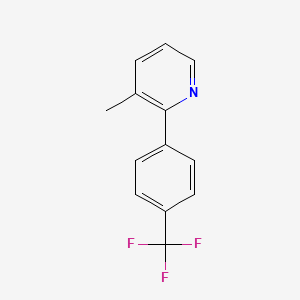

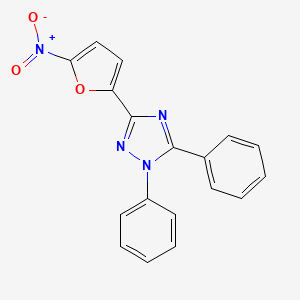
![Pyrrolidine, 1-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]-](/img/structure/B12521165.png)
![Acetic acid;benzo[a]anthracene-3,4-diol](/img/structure/B12521171.png)
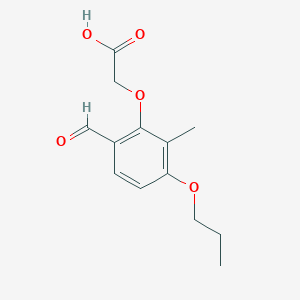
![4-[(N-Acetylalanyl)amino]benzoic acid](/img/structure/B12521177.png)
